(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Description
(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid (I-SAP) is a high-affinity thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist. Its radiolabeled analog, [125I]SAP, is extensively used in platelet receptor binding studies . Key structural features include:
- Bicyclo[3.1.1]heptane core: Provides conformational rigidity critical for receptor interaction.
- 4-(125I)Iodophenylsulfonylamino group: Enhances binding affinity and enables radiolabeling for tracer applications.
- (Z)-hept-5-enoic acid chain: Stabilizes the bioactive conformation and influences selectivity.
Properties
IUPAC Name |
(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3-/t15-,18+,19+,20+/m1/s1/i23-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNMERGTFJHNSM-IUUJMIENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NS(=O)(=O)C3=CC=C(C=C3)[125I])C/C=C\CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701104323 | |
| Record name | 5-Heptenoic acid, 7-[3-[[[4-(iodo-125I)phenyl]sulfonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-, [1S-[1α,2β(Z),3α,5α]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701104323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133538-59-7 | |
| Record name | 5-Heptenoic acid, 7-[3-[[[4-(iodo-125I)phenyl]sulfonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-, [1S-[1α,2β(Z),3α,5α]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133538-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Heptenoic acid, 7-[3-[[[4-(iodo-125I)phenyl]sulfonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-, [1S-[1α,2β(Z),3α,5α]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701104323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid is a complex organic compound notable for its potential biological activity, particularly in the context of medicinal chemistry and radiopharmaceutical applications. This compound features a unique bicyclic structure and has been investigated for its interactions with biological targets, including enzymes and receptors.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Bicyclic Heptane Framework : The bicyclo[3.1.1]heptane structure contributes to the compound's rigidity and spatial orientation, which may influence its binding affinity to biological targets.
- Iodine Labeling : The incorporation of a radioactive iodine isotope (125I) allows for imaging applications in nuclear medicine, particularly in positron emission tomography (PET).
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in neurotransmitter regulation. For example, dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been observed in related compounds, which could be relevant for treating neurodegenerative diseases like Alzheimer's disease .
Binding Affinity Studies
Recent research has employed molecular docking studies to predict the binding affinity of this compound to target proteins. The results indicate:
These findings suggest that the compound may exhibit significant inhibitory activity against cholinesterases.
Study 1: In Vitro Evaluation of Cholinesterase Inhibition
A study conducted on a series of structurally similar compounds found that those with a sulfonamide moiety demonstrated enhanced inhibitory effects against AChE and BuChE. The compound's structural features were linked to its potency:
- IC50 Values : The IC50 value for AChE inhibition was reported at approximately 5.90 μM, indicating a strong potential for therapeutic application in Alzheimer's disease treatment .
Study 2: Radiolabeling and Imaging Applications
The use of (125I) labeling has been explored for imaging applications in oncology. The compound's ability to bind selectively to certain tumor markers allows for targeted imaging:
- Tumor Uptake : Studies showed significant uptake in tumor models compared to normal tissues, suggesting potential as a radiotracer for diagnostic imaging.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues Targeting TXA2/PGH2 Receptors
Table 1: Key Comparative Data
Key Observations:
Core Structure : I-SAP’s bicyclo[3.1.1]heptane core differs from I-BOP’s 7-oxabicyclo[2.2.1]heptane, contributing to distinct receptor docking conformations .
Iodination: The 125I-labeled phenyl group in I-SAP enables radiotracer applications, unlike non-iodinated analogs (e.g., U46619) .
Functional Divergence : SQ29548 lacks partial agonism, highlighting I-SAP’s unique ability to induce receptor activation at higher concentrations .
Cross-Reactivity and Selectivity
Cross-reactivity studies using competitive immunoassays reveal that structurally similar compounds (e.g., SQ29548, Ramatroban) compete for [125I]SAP binding with rank-order potencies consistent with their TXA2 receptor affinities .
Pharmacokinetic and Pharmacodynamic Comparisons
- Metabolic Stability: The sulfonylamino group in I-SAP may confer resistance to esterase-mediated degradation, unlike prostanoic acid-based analogs (e.g., U46619) .
Research Implications and Limitations
Therapeutic Potential: I-SAP’s partial agonism may limit its utility as a pure antagonist but provides insights into receptor activation mechanisms.
Assay Variability : Cross-reactivity data emphasize the need for standardized protocols when comparing ligand affinities .
Structural Insights : Molecular modeling using Tanimoto or Dice coefficients (as in ligand-based screening) could further elucidate structure-activity relationships .
Preparation Methods
Synthesis of the Bicyclo[3.1.1]heptane Core
The bicyclo[3.1.1]heptane (norbornane) framework serves as the stereochemical backbone of the target compound. The synthesis begins with the Diels-Alder reaction between cyclopentadiene and a suitably functionalized dienophile, such as methyl vinyl ketone, to yield the 6,6-dimethylnorbornen-2-one precursor . Catalytic asymmetric methods employing chiral Lewis acids (e.g., Evans’ oxazaborolidines) ensure the desired (1S,2S,3S,5R) configuration . Hydrogenation of the norbornenone over Pd/C at 50 psi yields the saturated 6,6-dimethylnorbornane-2-ol, which is subsequently oxidized to the ketone using Jones reagent (CrO3/H2SO4) .
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| 1 | Cyclopentadiene + methyl vinyl ketone, 80°C, 12 h | 89% | Endo selectivity (95:5) |
| 2 | H2 (50 psi), 10% Pd/C, EtOAc | 92% | Retention of bicyclic structure |
| 3 | CrO3, H2SO4, acetone, 0°C | 78% | Ketone formation |
Introduction of the Sulfonylamino Group
The 3-position amino group is introduced via reductive amination of the norbornane ketone. Treatment with hydroxylamine hydrochloride forms the oxime, which is reduced using LiAlH4 to yield the primary amine . Subsequent sulfonylation with 4-iodobenzenesulfonyl chloride (prepared from 4-iodobenzenesulfonic acid and PCl5) in anhydrous pyridine affords the sulfonamide intermediate. Critically, the radioiodination step must be deferred to later stages due to the short half-life of 125I (59.4 days) .
Key Reaction:
Radioiodination of the Aromatic Ring
The stable 4-iodophenylsulfonamide intermediate undergoes isotopic exchange to incorporate 125I. Adapted from Source , this employs chloramine-T as an oxidizing agent in a PBS/DMSO mixture (3:1 v/v) at 25°C for 10 minutes. The reaction is quenched with sodium metabisulfite, and the product purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Construction of the (Z)-Hept-5-enoic Acid Side Chain
The hept-5-enoic acid moiety is synthesized via a Wittig reaction between 5-bromopentanal and a ylide generated from (carbethoxymethylene)triphenylphosphorane. The Z-selectivity (85:15 Z:E) is achieved using a bulky ylide and low-temperature conditions (−78°C) . Catalytic hydrogenation (H2, Lindlar catalyst) ensures retention of the Z-configuration while reducing ester groups to alcohols, which are oxidized to the carboxylic acid using KMnO4.
Mechanistic Insight:
Final Coupling and Stereochemical Optimization
The hept-5-enoic acid is conjugated to the norbornane sulfonamide via a Mitsunobu reaction (DIAD, PPh3) to establish the C7 linkage. Stereochemical integrity is maintained by using enantiomerically pure norbornane derivatives and avoiding high-temperature conditions that promote epimerization . Final purification via preparative HPLC (C8 column, methanol/water) yields the target compound with >98% enantiomeric excess.
Critical Data:
-
Reaction Time: 48 hours (Mitsunobu coupling)
-
Yield: 65% (over two steps)
-
Purity: 99.2% (LC-MS)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
